![molecular formula C19H14N2O5S2 B2773774 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide CAS No. 683238-10-0](/img/structure/B2773774.png)
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthetic Approaches to Coumarin Derivatives
Synthetic Protocols on 6H-Benzo[c]chromen-6-ones : The synthesis of 6H-benzo[c]chromen-6-ones, which share structural similarities with the compound , involves several protocols including Suzuki coupling reactions and reactions of Michael acceptor with dicarbonyl compounds. These synthetic pathways are crucial for generating various biologically active compounds due to the pharmacological importance of the core structure (Mazimba, 2016).
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay : The ABTS radical cation-based assays, including reactions that involve coupling with antioxidants, are significant for evaluating the antioxidant capacity of compounds. This methodology could be applicable for assessing the antioxidant potential of complex molecules including those with benzothiazole and chromene moieties (Ilyasov et al., 2020).
Sulfonamide-Based Drug Development
Sulfonamides A Patent Review
: Sulfonamide derivatives, including those with benzothiazole and chromene structures, have been extensively explored for their therapeutic potential. The review highlights various classes of sulfonamides investigated for their clinical utility, underscoring the versatility of the sulfonamide group in medicinal chemistry (Carta et al., 2012).
Antibacterial Activity of Aryl Sulfonamides
Promising Antibacterial Activity of Aryl Sulfonamides : Aryl sulfonamides, especially those containing thiophene and chromene moieties, have been scrutinized for their antibacterial properties. This review emphasizes the importance of structural optimization in enhancing the antibacterial efficacy of these compounds (Rathore et al., 2021).
Benzothiazole in Medicinal Chemistry
Structural Activity Relationship of Benzothiazole : Benzothiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects. The review discusses the significance of the benzothiazole scaffold in medicinal chemistry, highlighting its potential in drug development (Bhat & Belagali, 2020).
Mechanism of Action
Mode of Action
It is known that the compound can form corresponding imines when reacted with certain substrates The formation of these imines could potentially influence the activity of certain enzymes or receptors, altering cellular processes
Pharmacokinetics
Its molecular weight suggests that it could potentially be absorbed in the gastrointestinal tract and distributed throughout the body These factors significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
Some related compounds have shown promising insecticidal potentials , suggesting that this compound might also have similar effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent used can affect the compound’s reactions with other substances Additionally, factors such as temperature, pH, and the presence of other compounds can also impact its activity
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S2/c1-21-14-8-7-12(28(2,24)25)10-16(14)27-19(21)20-17(22)13-9-11-5-3-4-6-15(11)26-18(13)23/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBKALSUZPLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

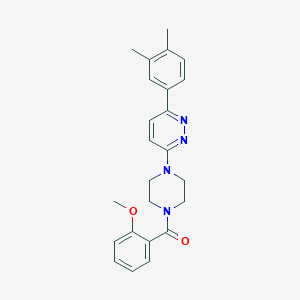

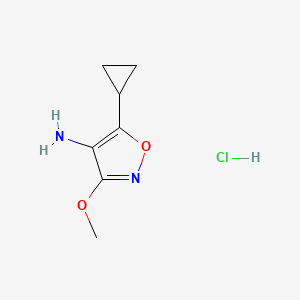
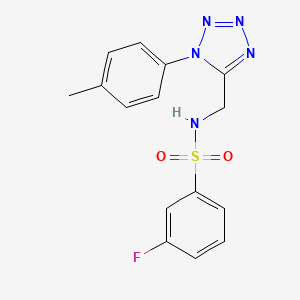
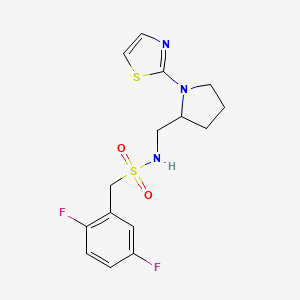
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)
![5-ethyl-2,7,8,9-tetrahydro-3H-cyclopenta[e][1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2773705.png)
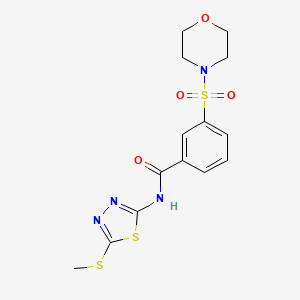
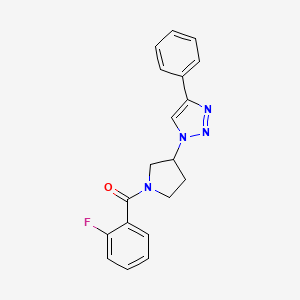
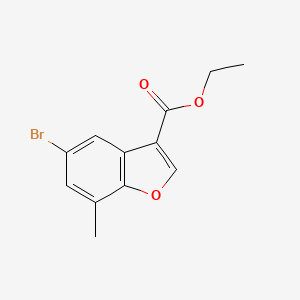
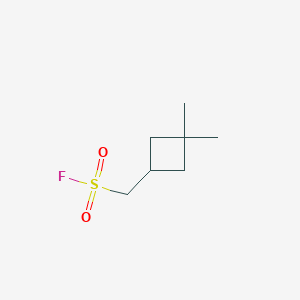

![N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2773713.png)
![N-(4-bromo-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2773714.png)